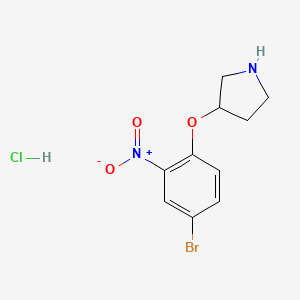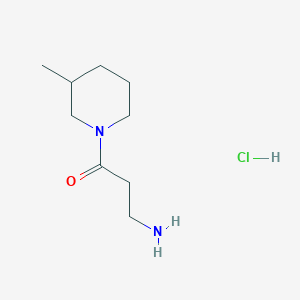![molecular formula C8H5BrN2O B1525745 8-溴咪唑并[1,2-a]吡啶-2-甲醛 CAS No. 1194375-12-6](/img/structure/B1525745.png)
8-溴咪唑并[1,2-a]吡啶-2-甲醛
描述
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It has a molecular weight of 225.04 .
Molecular Structure Analysis
The InChI code for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are not available, it’s known that N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
膳食化学影响和胃癌
一项在胃癌发病率高的乌拉圭进行的病例对照研究评估了亚硝基二甲胺和红肉烹饪方法中的 2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶等膳食化学物质对胃癌的影响。该研究涉及 340 例病例和 698 例对照,发现这些化学物质与胃癌风险增加之间存在显着关联,特别是腌制和烧烤肉,表明烹饪方法和由此产生的化学物质在胃癌风险中起着重要作用 (de Stefani 等人,1998 年)。
人类恶性肿瘤中的细胞动力学
对嘧啶类似物溴脱氧尿苷 (BrdUrd) 在人体恶性肿瘤中的体内给药的研究,结合流式细胞术,提供了对细胞动力学的见解。这项研究涉及白血病、贫血、多发性骨髓瘤以及脑和胃肿瘤患者,表明在临床环境中使用流式细胞术测量进行体内 BrdUrd 输注是可行且可靠的。它强调了这种方法在临床试验中进行动力学研究的潜力,目的是评估增殖参数的预后相关性并计划放射和/或化疗 (Riccardi 等人,1988 年)。
异生物质的膳食评估
一项横断面研究描述了西班牙成年人样本中杂环胺 (HA)、多环芳烃 (PAH) 等异生物质的摄入情况。其目的是确定影响这些化合物摄入的饮食和生活方式因素。该研究强调了从各种来源摄入这些化合物的存在和水平,表明需要根据卫生机构的建议调整摄入量 (Zapico 等人,2022 年)。
低剂量时的加合物形成和代谢
一项使用加速器质谱 (AMS) 的研究探讨了低剂量杂环胺(如 MeIQx 和 PhIP)在啮齿动物和人类中对蛋白质和 DNA 加合物形成的剂量测定。研究结果表明,由于人类和啮齿动物之间的代谢物谱存在差异,啮齿动物模型可能无法准确代表人类对杂环胺暴露的反应,影响生物激活和解毒过程 (Turteltaub 等人,1999 年)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
While specific future directions for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are not available, the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine represents a promising area of research . These compounds have significant biological and therapeutic value, and developing convenient synthetic methods for these structures is very meaningful .
作用机制
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are often involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .
生化分析
Biochemical Properties
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .
Cellular Effects
The effects of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival . These effects on cell signaling can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Molecular Mechanism
At the molecular level, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins . This covalent modification can inhibit enzyme activity or alter protein function. Additionally, the compound can act as an electrophile, reacting with nucleophilic DNA bases and potentially causing DNA damage . This DNA damage can trigger cellular responses such as cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
The stability and effects of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in laboratory settings can vary over time. The compound is relatively stable when stored at low temperatures (0-8°C), but it can degrade over time when exposed to light and air . In vitro studies have shown that the effects of this compound on cellular function can change over time, with prolonged exposure leading to increased cytotoxicity and apoptosis . In vivo studies have also indicated that long-term exposure to 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can result in cumulative toxic effects on tissues and organs .
Dosage Effects in Animal Models
The effects of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, it can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . Toxicological studies have highlighted the importance of careful dose optimization to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion from the body . The compound’s metabolism can affect its bioavailability and pharmacokinetics, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific membrane transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can affect its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde can localize to other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis .
属性
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSWBYPSZSEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724472 | |
| Record name | 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-12-6 | |
| Record name | 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1525662.png)



![4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1525666.png)
![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)
![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)
![1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525671.png)






